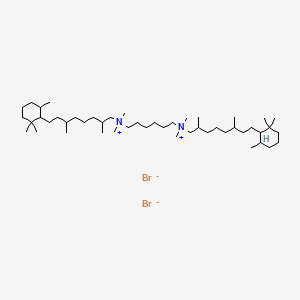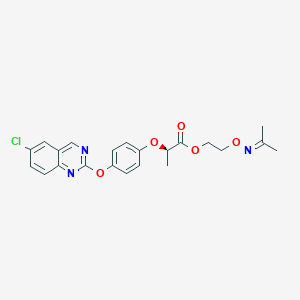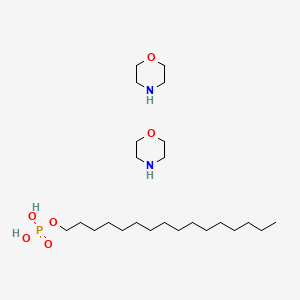
Tetramethylenetetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylenetetrazole, also known as pentylenetetrazole, is a chemical compound with the molecular formula C5H8N4. It is a central nervous system stimulant that has been used in scientific research and medicine. The compound is known for its ability to induce convulsions, making it a valuable tool in the study of epilepsy and seizure mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylenetetrazole can be synthesized through various methods. One common approach involves the reaction of hexamethylenetetramine with nitrous acid. This reaction produces this compound as a product. Another method involves the cyclization of 1,4-diaminobutane with sodium nitrite under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylenetetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with strong oxidizing agents, leading to the formation of nitrogen oxides and other byproducts .
Common Reagents and Conditions:
Oxidation: this compound reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tetramethylenetetrazole exerts its effects by acting as a central nervous system stimulant. It is believed to block the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor sites, leading to increased neuronal excitability and the induction of convulsions. This mechanism makes it a valuable tool in the study of seizure activity and the development of anticonvulsant drugs .
Comparación Con Compuestos Similares
Pentylenetetrazole: Often used interchangeably with tetramethylenetetrazole, it has similar convulsant properties and applications in epilepsy research.
Tetrazole: A related compound with a five-membered ring structure containing four nitrogen atoms.
Tetrazolium Salts: These compounds are used in biochemical assays, particularly in the measurement of cell viability and enzyme activity.
Uniqueness: this compound is unique in its potent convulsant properties, making it a valuable tool in neurological research. Its ability to induce seizures reliably and reproducibly sets it apart from other similar compounds .
Propiedades
Número CAS |
7465-48-7 |
|---|---|
Fórmula molecular |
C5H8N4 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H8N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H2 |
Clave InChI |
BPXHBBLWZXBDPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=NN=N2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















